1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine
Overview
Description
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine is an organic compound that features a benzoyl group substituted with bromine and methyl groups, attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine typically involves multiple steps:
Formation of Benzoyl Chloride: The 3-bromo-4-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Formation of the corresponding alcohol from the benzoyl group.
Scientific Research Applications
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine depends on its specific application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity.
Biological Studies: It can interact with proteins or nucleic acids, affecting their function and providing insights into biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-methylbenzoyl)-4-methylpiperazine: Similar structure but with different substitution pattern on the benzene ring.
1-(3-Chloro-4-methylbenzoyl)-4-methylpiperazine: Chlorine instead of bromine, affecting reactivity and biological activity.
1-(3-Bromo-4-methylbenzoyl)-4-ethylpiperazine: Ethyl group on the piperazine ring instead of methyl, influencing solubility and pharmacokinetics.
Uniqueness
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(3-bromo-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMQAMVFDQVJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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